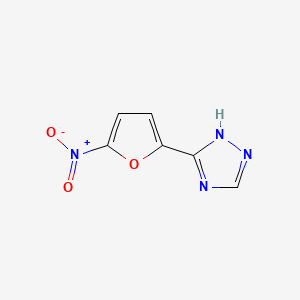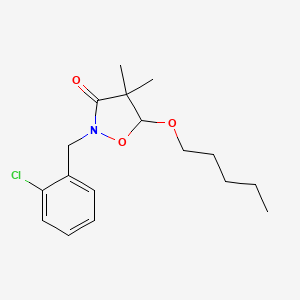
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is a compound belonging to the isoxazolidin-3-one family. These compounds are known for their diverse applications in medicinal chemistry and crop sciences. The compound is particularly noted for its herbicidal properties, making it a valuable asset in agricultural research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one typically involves the cyclization of β-halide hydroxamic acids. One practical method is the 5-exo cyclization of N-substituted α-alkynyl hydroxamic acids, catalyzed by gold(I) complexes such as Au(PPh₃)SbF₆. This method offers high Z-selectivity for the newly formed exocyclic double bond .
Industrial Production Methods
Industrial production of this compound can be achieved through the nucleophilic cyclization of β-halide carboxylic acid esters with hydroxylamines. This method is scalable and provides moderate to good yields under optimized conditions .
化学反应分析
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazolidin-3-ones, alcohols, and amines, depending on the reaction conditions and reagents used .
科学研究应用
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s herbicidal properties make it a valuable lead structure in crop science research.
作用机制
The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one involves its interaction with specific enzymes and molecular pathways. For instance, it inhibits the enzyme DAAO, which plays a role in hormone secretion and synaptic transmission. This inhibition can modulate physiological processes, making the compound a potential therapeutic agent .
相似化合物的比较
Similar Compounds
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one: This compound is structurally similar but lacks the pentyloxy group.
Uniqueness
2-(2-Chlorobenzyl)-4,4-dimethyl-5-(pentyloxy)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and enzymes .
属性
CAS 编号 |
81778-78-1 |
|---|---|
分子式 |
C17H24ClNO3 |
分子量 |
325.8 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-pentoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C17H24ClNO3/c1-4-5-8-11-21-16-17(2,3)15(20)19(22-16)12-13-9-6-7-10-14(13)18/h6-7,9-10,16H,4-5,8,11-12H2,1-3H3 |
InChI 键 |
QGWXZNNRJWBKCM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)

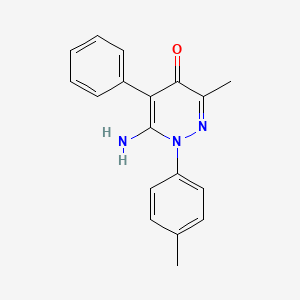

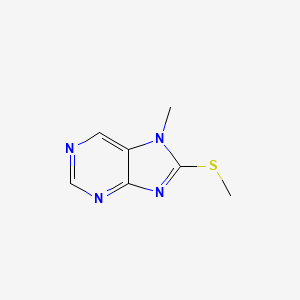
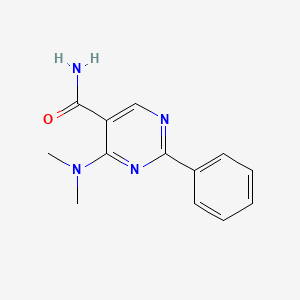



![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
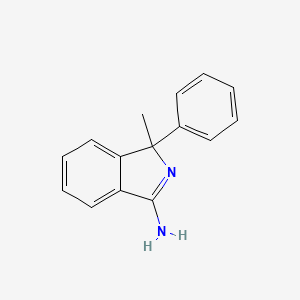
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)

